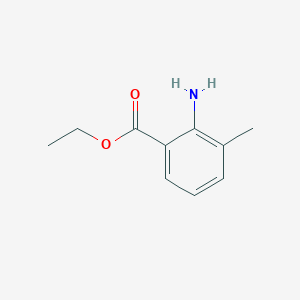

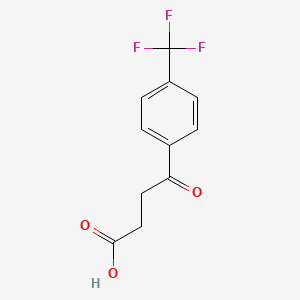

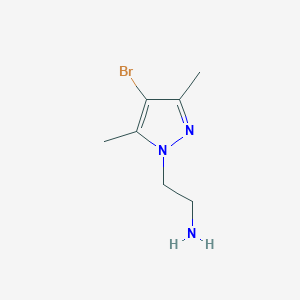

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

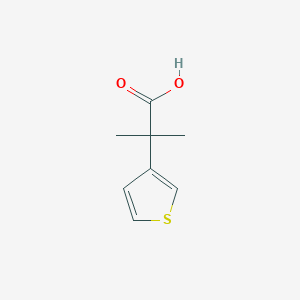

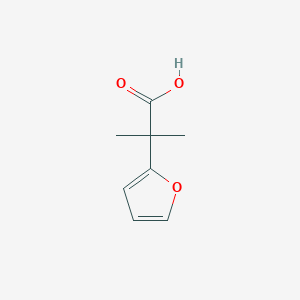

The compound "2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a related compound, involves a multi-step process starting from 2,6-dihydroxy-isonicotinic acid. This compound serves as a precursor for a range of tridentate ligands for transition metals, indicating the versatility of pyrazole derivatives in coordination chemistry . Similarly, the synthesis of bis(pyrazolyl)ethanamine ligands involves careful design to enable coordination to metal centers, such as copper(I), and the formation of supramolecular structures through noncovalent interactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical and biological properties. The optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using computational methods and compared with experimental data. The geometrical parameters obtained from these studies are consistent with X-ray diffraction (XRD) data, demonstrating the reliability of computational methods in predicting molecular structures .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The conversion of hydroxymethylpyridine to bromomethylpyridine and subsequent reactions to produce nucleobase-substituted pyridines exemplifies the reactivity of these compounds. The ability to introduce different substituents onto the pyrazole ring or the pyridine ring opens up possibilities for creating a diverse array of compounds with tailored properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as the bromo and methyl groups, can affect the compound's reactivity and interaction with other molecules. The HOMO-LUMO analysis of a related compound indicates charge transfer within the molecule, which is important for understanding its reactivity. Additionally, the molecular electrostatic potential (MEP) and first hyperpolarizability calculations suggest potential applications in nonlinear optics and as an anti-neoplastic agent due to inhibitory activity against certain enzymes . The supramolecular interactions observed in the copper(I) complexes of bis(pyrazolyl)ethanamine derivatives further highlight the importance of noncovalent interactions in determining the physical properties and potential applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

The compound "2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine" belongs to the class of pyrazoles, which are of significant interest in both synthetic and medicinal chemistry due to their presence in many biologically active compounds. The synthesis of pyrazole derivatives involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine to obtain heterocyclic systems with potential yields under various conditions, including simple reaction conditions or microwave irradiation (Dar & Shamsuzzaman, 2015). These heterocycles exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral effects, highlighting the importance of pyrazoles in medicinal chemistry.

Antifungal Applications

Research into the chemical treatment of Bayoud disease, which affects date palms, has utilized various synthetic compounds including pyrazole derivatives. These compounds have shown efficacy against the pathogen Fusarium oxysporum, with specific structural features being crucial for their antifungal activity. This suggests a potential application of "2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine" and related compounds in combating fungal infections in agriculture (Kaddouri et al., 2022).

Neurodegenerative Disorders

Pyrazolines are recognized for their potential in treating neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). They have been shown to possess neuroprotective properties, acting as inhibitors of acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B), which are key targets in the management of AD and PD, respectively. This indicates that derivatives of pyrazoles, including "2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine," could be explored for therapeutic applications in neurodegenerative conditions (Ahsan et al., 2022).

Anticancer Research

The synthesis of pyrazoline derivatives for the development of new anticancer agents has been a focus of recent research updates. Pyrazolines are recognized for their significant biological effect on cancer cells, prompting further investigation into their applications as anticancer agents. This area of research explores the synthesis strategies and biological activities of pyrazoline derivatives, including those related to "2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine," highlighting their potential in cancer therapy (Ray et al., 2022).

Eigenschaften

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBFPJMTSMYSIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

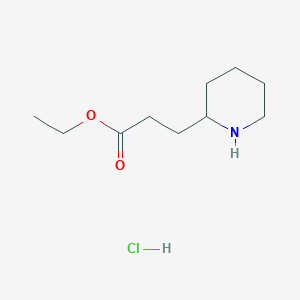

CC1=C(C(=NN1CCN)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599096 |

Source

|

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |

CAS RN |

562815-07-0 |

Source

|

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.